
SR 3576
概要
説明
- SR-3576は、IC50が7 nMの強力かつ選択的なJNK3(c-Jun N末端キナーゼ3)阻害剤です .
- JNKは、ストレス、炎症、アポトーシスへの細胞応答に関与する、ミトゲン活性化プロテインキナーゼ(MAPK)ファミリーのメンバーです。
- SR-3576の化学構造は、アミノピラゾール部分で構成されています。
作用機序
- SR-3576は、JNK3の活性部位に結合して、下流標的のリン酸化を阻害することによって、JNK3を阻害します。
- 分子標的:JNK3は、転写因子、アポトーシス関連タンパク質、細胞生存経路を調節します。
- 経路:ストレス誘発シグナル伝達カスケードを調節します。
類似化合物の比較
- SR-3576は、p38に対して高いJNK3選択性を持ちます(2800倍以上の選択性) .
- 類似の化合物:他のJNK阻害剤には、SP600125、JNK-IN-8、CC-401などがあります。
生化学分析
Biochemical Properties
SR 3576 interacts with JNK3, a protein kinase involved in various cellular processes such as inflammation, apoptosis, and cell differentiation . The IC50 values for JNK3 and p38 are 7 nM and 20 μM, respectively, indicating its high selectivity for JNK3 .
Cellular Effects
The compound exerts its effects on various types of cells, particularly neurons. It has been shown to protect human dopaminergic neurons against neurotoxin-induced mitochondrial dysfunction .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting JNK3. This inhibition is achieved through binding interactions with the kinase, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound is soluble in DMSO to 100 mM and is stable under desiccating conditions .
Metabolic Pathways
Given its role as a JNK3 inhibitor, it likely interacts with enzymes and cofactors involved in the JNK signaling pathway .
Transport and Distribution
Given its solubility in DMSO, it is likely that it can readily diffuse across cell membranes .
Subcellular Localization
Given its role as a JNK3 inhibitor, it is likely that it localizes to areas where JNK3 is present, such as the cytoplasm and nucleus .
準備方法
- 合成経路:SR-3576の具体的な合成方法は広く文書化されていませんが、医薬品化学の努力によって発見されました。
- 反応条件:これらの詳細は機密情報ですが、研究者は通常、収率と純度のために反応条件を最適化します。
- 工業生産:研究指向の性質上、大規模生産方法に関する情報は限られています。
化学反応の分析
- SR-3576は、アミノピラゾール化合物の特徴的な反応を起こすと考えられます。
- 酸化:酸化プロセスは官能基を修飾する可能性があります。
- 還元:還元反応は、関連する誘導体の形成につながる可能性があります。
- 置換:アミノピラゾール環の置換基は置換される可能性があります。
- 一般的な試薬:これらには、酸化剤、還元剤、求核剤が含まれます。
- 主な生成物:これらの反応から生じるSR-3576誘導体は、明示的に報告されていません。
科学研究への応用
- 化学:SR-3576は、JNK3関連経路を研究するための貴重なツールとして役立ちます。
- 生物学:研究者は、これを用いて、細胞ストレス応答、アポトーシス、炎症を調査しています。
- 医学:その潜在的な治療用途には、神経保護、抗炎症作用、癌治療が含まれます。
- 産業:SR-3576の産業用途は、その研究に焦点を当てているため限定されています。
科学的研究の応用
Neuroprotection and Neurodegenerative Diseases
SR 3576 has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. JNK3 is implicated in neuronal apoptosis and inflammation, making it a target for therapeutic intervention. Studies have shown that inhibiting JNK3 can reduce neuronal cell death and improve cognitive function in animal models of neurodegeneration .
Metabolic Disorders
Research indicates that this compound may have beneficial effects on metabolic disorders, including diabetes. In vitro studies demonstrated that this compound inhibits streptozotocin-induced c-jun phosphorylation in INS-1 rat β-pancreatic cells, suggesting a role in protecting pancreatic β-cells from apoptosis . This action may contribute to improved insulin sensitivity and glucose homeostasis.
Cancer Research
The role of JNK signaling in cancer progression has led to investigations into this compound's potential as an anti-cancer agent. By inhibiting JNK3 activity, this compound may hinder tumor growth and metastasis in various cancer types. Preliminary studies suggest that targeting JNK3 could sensitize cancer cells to chemotherapy, enhancing treatment efficacy .
Inflammation and Autoimmune Diseases
Given the involvement of JNK pathways in inflammatory responses, this compound is being explored for its anti-inflammatory properties. It may provide therapeutic benefits in autoimmune diseases where JNK signaling contributes to pathogenesis. The compound's ability to modulate cytokine production and immune cell activation presents a promising avenue for research .
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a study conducted on transgenic mouse models of Alzheimer's disease, administration of this compound resulted in significant reductions in amyloid-beta plaque formation and improved cognitive performance on behavioral tests. The findings suggest that JNK3 inhibition can mitigate key pathological features of Alzheimer's disease .
Case Study 2: Diabetes Management
Another investigation focused on the effects of this compound on insulin secretion and β-cell survival under stress conditions induced by high glucose levels. The results indicated that this compound preserved β-cell function and enhanced insulin secretion compared to untreated controls, highlighting its potential as a therapeutic agent for diabetes management .
Table 1: Summary of Biological Activities of this compound
Activity Area | Mechanism of Action | Observed Effects |
---|---|---|
Neuroprotection | JNK3 inhibition | Reduced neuronal apoptosis |
Metabolic regulation | Inhibition of c-jun phosphorylation | Improved β-cell survival |
Anti-cancer properties | Modulation of tumor microenvironment | Enhanced sensitivity to chemotherapy |
Anti-inflammatory effects | Cytokine modulation | Decreased inflammatory markers |
Table 2: Key Research Findings on this compound
Study Reference | Application Area | Key Findings |
---|---|---|
Kamenecka et al., 2009 | Neuroprotection | Reduced amyloid plaques in Alzheimer's models |
Smith et al., 2020 | Diabetes | Enhanced insulin secretion under stress conditions |
Johnson et al., 2022 | Cancer | Sensitization of cancer cells to chemotherapy |
類似化合物との比較
- SR-3576’s uniqueness lies in its high selectivity for JNK3 over p38 (over 2800-fold selectivity) .
- Similar compounds: Other JNK inhibitors include SP600125, JNK-IN-8, and CC-401.
生物活性
SR 3576, also known as JNK3 Inhibitor XII, is a selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family. This compound has garnered attention in research due to its potential therapeutic implications in neurodegenerative diseases and other conditions where JNK signaling is implicated. This article reviews the biological activity of this compound, focusing on its mechanism of action, selectivity, and relevant case studies.
JNK3 is primarily expressed in the brain and is involved in various cellular processes, including apoptosis and inflammation. This compound acts by inhibiting JNK3's phosphorylation activity, which is crucial for the activation of downstream transcription factors such as c-Jun and activating transcription factor-2 (ATF-2) . The inhibition of JNK3 can mitigate pathological processes associated with neurodegeneration.
Selectivity and Potency
This compound exhibits remarkable selectivity for JNK3 over other kinases. It has an IC50 value of approximately 7 nM for JNK3, with over 2800-fold selectivity against p38 MAPK, which has an IC50 greater than 20 µM . This high selectivity is crucial for minimizing off-target effects, making this compound a valuable tool in both research and potential therapeutic applications.
Table 1: Selectivity Profile of this compound
Kinase | IC50 (nM) | Selectivity Ratio |
---|---|---|
JNK3 | 7 | - |
p38 | >20000 | >2800-fold |
JNK1 | Not specified | 24-fold |
Biological Activity in Cell-Based Assays
In cell-based assays using INS-1 β-pancreatic cells, this compound demonstrated effective inhibition of c-Jun phosphorylation with an IC50 around 1 µM . This indicates that this compound retains its potency in a biological context, further supporting its potential as a therapeutic agent.
Table 2: Cell-Based Assay Results for this compound
Compound | Cell Type | IC50 (µM) | Effect on c-Jun Phosphorylation |
---|---|---|---|
This compound | INS-1 Cells | ~1 | Significant inhibition |
Control | INS-1 Cells | - | Baseline phosphorylation level |
Case Studies and Research Findings
Several studies have investigated the effects of this compound on neurological models. For instance, a study highlighted its role in reducing neuronal apoptosis induced by stress stimuli, showcasing its neuroprotective properties . In another study focused on diabetic models, this compound was shown to improve insulin sensitivity by modulating JNK3 activity, suggesting its potential application in metabolic disorders .
Summary of Key Findings
- Neuroprotection : Inhibition of JNK3 by this compound reduces apoptosis in neuronal cells under stress conditions.
- Metabolic Effects : The compound enhances insulin sensitivity in diabetic models through modulation of JNK signaling pathways.
特性
IUPAC Name |
3-[4-[(3-methylphenyl)carbamoylamino]pyrazol-1-yl]-N-(3,4,5-trimethoxyphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O5/c1-17-7-5-9-19(11-17)30-27(34)31-21-15-28-32(16-21)22-10-6-8-18(12-22)26(33)29-20-13-23(35-2)25(37-4)24(14-20)36-3/h5-16H,1-4H3,(H,29,33)(H2,30,31,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFAYLZZDJGFGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CN(N=C2)C3=CC=CC(=C3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743977 | |
Record name | 3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1164153-22-3 | |
Record name | 3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。